molecular formula C7H11NO4 B13145293 2-Butyramido-3-oxopropanoic acid

2-Butyramido-3-oxopropanoic acid

Cat. No.: B13145293
M. Wt: 173.17 g/mol
InChI Key: HMBURRKEGHQCBM-UHFFFAOYSA-N
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Description

2-Butyramido-3-oxopropanoic acid is an organic compound that belongs to the class of carboxylic acids It features both an amide and a keto group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyramido-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of butyric anhydride with glycine in the presence of a base, followed by oxidation to introduce the keto group. Another method includes the use of butyryl chloride and glycine, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Butyramido-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, anhydrides.

Major Products

Scientific Research Applications

2-Butyramido-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyramido-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The presence of both amide and keto groups allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyramido-3-oxopropanoic acid is unique due to the presence of both an amide and a keto group, which allows it to participate in a broader range of chemical reactions compared to simpler keto acids. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(butanoylamino)-3-oxopropanoic acid

InChI

InChI=1S/C7H11NO4/c1-2-3-6(10)8-5(4-9)7(11)12/h4-5H,2-3H2,1H3,(H,8,10)(H,11,12)

InChI Key

HMBURRKEGHQCBM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C=O)C(=O)O

Origin of Product

United States

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